

Application Note: Crystallization of Formaldehyde Dehydrogenase for Structural Studies

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Compound of Interest

Compound Name: *Formaldehyde dehydrogenase*

Cat. No.: *B13399250*

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Introduction: The Structural Imperative for Targeting Formaldehyde Dehydrogenase

Formaldehyde Dehydrogenase (FDH), also known as Class III alcohol dehydrogenase (ADH5 in humans), is a critical enzyme in cellular detoxification pathways.[1][2] It catalyzes the NAD⁺-dependent oxidation of S-(hydroxymethyl)glutathione, a spontaneous adduct formed between formaldehyde and glutathione (GSH), into S-formylglutathione.[3][4] This function is a linchpin in mitigating the cytotoxic and carcinogenic effects of formaldehyde, an endogenous metabolic byproduct and common environmental toxin. Given its central role in managing cellular formaldehyde levels, FDH has emerged as a significant target for drug development, particularly in oncology, where modulating its activity could enhance the efficacy of formaldehyde-releasing chemotherapeutics.

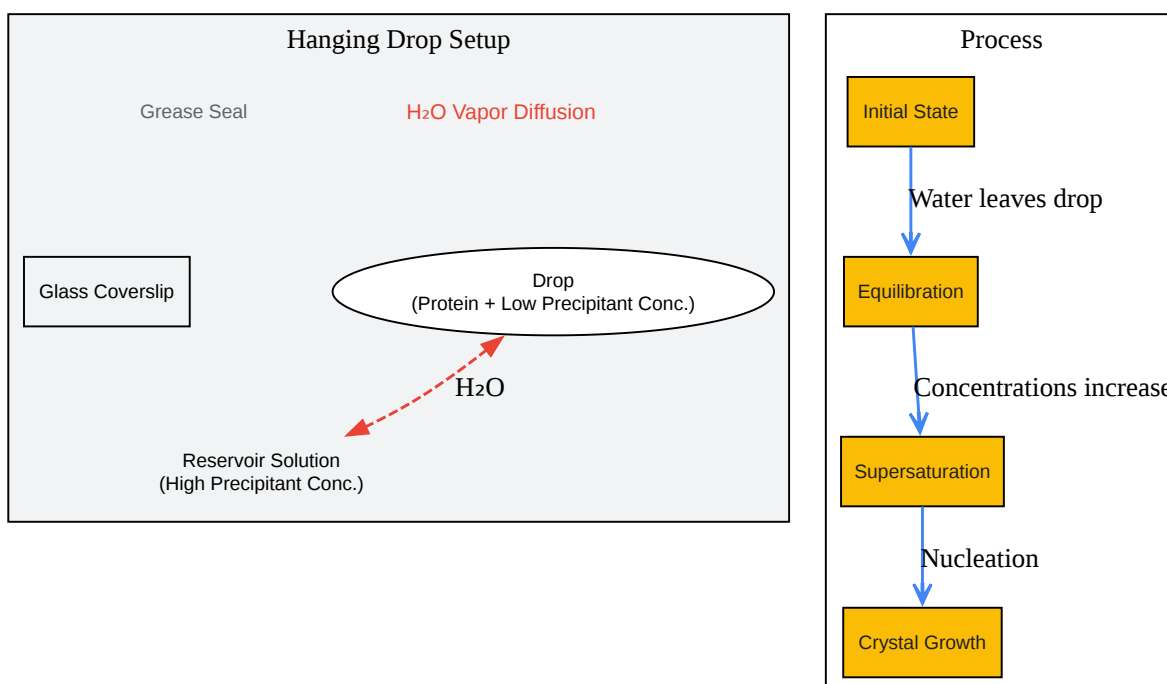
High-resolution structural data is the cornerstone of modern structure-based drug design. Obtaining diffraction-quality crystals of FDH is the pivotal step that enables X-ray crystallography to elucidate the three-dimensional architecture of the enzyme's active site, reveal mechanisms of substrate and inhibitor binding, and map allosteric sites.[3][5] This knowledge empowers the rational design of potent and selective modulators.

This guide provides a comprehensive framework for the successful crystallization of FDH, with a focus on the human isoform (ADH5). It integrates protocols for protein expression and

purification with strategies for crystallization screening and optimization, grounded in the biochemical principles governing this enzyme class.

The Pathway to Crystals: A Methodical Workflow

Successful protein crystallization is not a singular event but the culmination of a meticulously executed workflow. Each step is designed to maximize the probability of obtaining a homogenous, stable, and concentrated protein sample, which is the absolute prerequisite for crystal formation.^[6]



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